2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Acetylation: The indole core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with 3,4-Dimethoxyphenylacetic Acid: The acetylated indole is coupled with 3,4-dimethoxyphenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide may involve interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but lacks the acetyl group.
2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide: Similar structure but lacks the methoxy groups on the phenyl ring.
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both the acetyl group on the indole ring and the methoxy groups on the phenyl ring, which may contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)16-11-22(17-7-5-4-6-15(16)17)12-20(24)21-14-8-9-18(25-2)19(10-14)26-3/h4-11H,12H2,1-3H3,(H,21,24) |
InChI Key |
HAMCEAUYBTUZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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